molecular formula C38H46 B14235347 2,3,9,10-Tetrabutylpentacene CAS No. 499138-97-5

2,3,9,10-Tetrabutylpentacene

Cat. No.: B14235347
CAS No.: 499138-97-5
M. Wt: 502.8 g/mol
InChI Key: SRPPQYLZHUEQDV-UHFFFAOYSA-N
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Description

2,3,9,10-Tetrabutylpentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its applications in organic electronics. The addition of butyl groups at the 2, 3, 9, and 10 positions enhances its solubility and alters its electronic properties, making it a subject of interest in materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,9,10-Tetrabutylpentacene typically involves the functionalization of pentacene precursors. One common method is the photochemical decarbonylation of a diketone precursor. The reaction conditions often include the use of light sources with specific wavelengths (e.g., 395 nm or ≥450 nm) and solvents like chloroform, dichloromethane, benzene, or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,3,9,10-Tetrabutylpentacene undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of quinones or other oxygenated derivatives.

    Reduction: Typically involves the addition of hydrogen atoms to the aromatic system.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups at specific positions on the pentacene core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pentacenes, which can be further functionalized for specific applications in organic electronics and materials science.

Scientific Research Applications

2,3,9,10-Tetrabutylpentacene has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3,9,10-Tetrabutylpentacene exerts its effects is primarily through its interaction with light and its ability to transport charge. The butyl groups at the 2, 3, 9, and 10 positions influence the compound’s electronic distribution, enhancing its solubility and stability. This makes it an effective material for use in organic electronic devices, where it can facilitate charge transport through its conjugated system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,9,10-Tetrabutylpentacene stands out due to its balance of solubility and electronic properties. The butyl groups provide sufficient solubility for solution processing, while the pentacene core maintains high charge mobility, making it a versatile compound for various applications in organic electronics and materials science.

Properties

CAS No.

499138-97-5

Molecular Formula

C38H46

Molecular Weight

502.8 g/mol

IUPAC Name

2,3,9,10-tetrabutylpentacene

InChI

InChI=1S/C38H46/c1-5-9-13-27-17-31-21-35-25-37-23-33-19-29(15-11-7-3)30(16-12-8-4)20-34(33)24-38(37)26-36(35)22-32(31)18-28(27)14-10-6-2/h17-26H,5-16H2,1-4H3

InChI Key

SRPPQYLZHUEQDV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=CC3=CC4=CC5=CC(=C(C=C5C=C4C=C3C=C2C=C1CCCC)CCCC)CCCC

Origin of Product

United States

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